molecular formula C14H9ClN2O3S B027482 5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide CAS No. 100599-27-7

5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide

Cat. No.: B027482
CAS No.: 100599-27-7
M. Wt: 320.8 g/mol
InChI Key: IGPDWKCUDHIIRL-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide is a synthetic organic compound that belongs to the indole class of compounds Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiophene carboxylic acids, and chlorinating agents. The reaction conditions may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Thienylcarbonyl Group: This step may involve acylation reactions using thienylcarbonyl chloride in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indole-1-carboxamide: Lacks the thienylcarbonyl and chlorine substituents.

    5-Chloro-2-oxo-1H-indole-1-carboxamide: Lacks the thienylcarbonyl group.

    2-Oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide: Lacks the chlorine substituent.

Uniqueness

2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide is unique due to the presence of both the thienylcarbonyl and chlorine substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

100599-27-7

Molecular Formula

C14H9ClN2O3S

Molecular Weight

320.8 g/mol

IUPAC Name

5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide

InChI

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,11H,(H2,16,20)

InChI Key

IGPDWKCUDHIIRL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N

Canonical SMILES

C1=CSC(=C1)C(=O)C2C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 429.9 g (2.04 mole) of 5-chloro-2-oxindole-1-carboxamide in 4 liters of N,N-dimethylformamide was added 547.9g (4.48 mole) of 4-(N,N-dimethylamino)pyridine, and then the mixture was cooled to 8° C. To this mixture was added, with stirring, a solution of 328 g (2.23 mole) of thenoyl chloride in 800 ml N,N-dimethylformamide over a 30 minute period, with the temperature being maintained between 8° and 15° C. Stirring was continued for 30 minutes, and then the reaction mixture was poured with stirring into a mixture of 510 ml of concentrated hydrochloric acid and 12 liters of water. Stirring was continued for 2 hours, and then the solid was collected by filtration and washed with water followed by methanol. The solid was dried to give 675.6 g of the title compound.
Quantity
429.9 g
Type
reactant
Reaction Step One
[Compound]
Name
547.9g
Quantity
4.48 mol
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
328 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
510 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred slurry of 21.1 g (0.1 mole) of 5-chloro-2-oxindole-1-carboxamide and 26.9 g (0.22 mole) of 4-(N,N-dimethylamino)pyridine in 200 ml of N,N-dimethylformamide was cooled to ice-bath temperature, and then a solution of 16.1 g (0.11 mole) of 2-thenoyl chloride in 50 ml of N,N-dimethylformamide was added dropwise. Stirring was continued for ca. 30 minutes, and then the reaction mixture was poured into a mixture of 1 liter of water and 75 ml of 3N hydrochloric acid. The resulting mixture was cooled in an ice-bath, and then the solid was collected by filtration. The solid was washed with water and then recrystallized from 1800 ml of acetic acid, to give 26.6 g of the title compound as fluffy, yellow crystals, m.p. 230° C. (dec.).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide
Reactant of Route 2
5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide
Reactant of Route 3
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5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide
Reactant of Route 4
5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide
Reactant of Route 5
5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide
Reactant of Route 6
5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide

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